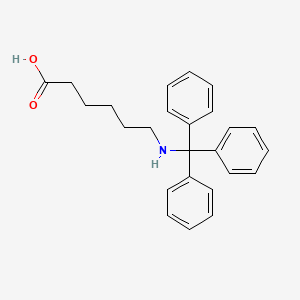

6-(Tritylamino)caproic acid

Description

Contextualization within Protected Amino Acid Chemistry

In the realm of organic chemistry, particularly in peptide and nucleotide synthesis, a protecting group is essential. arkat-usa.org The trityl (Tr) group is a well-established, bulky protecting group used for amines, alcohols, and thiols. arkat-usa.org It is known for being acid-labile, meaning it can be removed under mild acidic conditions. arkat-usa.orgresearchgate.net The protection of the amino group in 6-aminocaproic acid is achieved by reacting it with trityl chloride in the presence of a base, such as triethylamine (B128534). evitachem.comcommonorganicchemistry.com

The primary function of the trityl group in 6-(tritylamino)caproic acid is to mask the reactivity of the amino group. This allows for selective chemical reactions to occur at the carboxylic acid end of the molecule without interference from the nucleophilic amine. evitachem.com The bulky nature of the trityl group also enhances the compound's stability and its solubility in organic solvents. evitachem.com Once the desired chemical modifications are complete, the trityl group can be cleaved to restore the free amino group for subsequent reaction steps. evitachem.comcommonorganicchemistry.com This deprotection is often accomplished using trifluoroacetic acid (TFA). commonorganicchemistry.compeptide.com

Significance as a Versatile Synthetic Building Block

This compound serves as a crucial intermediate in various synthetic pathways. Its bifunctional nature, possessing both a reactive carboxylic acid and a protected amine, makes it a valuable building block.

Key applications include:

Peptide Synthesis : The compound is used in the synthesis of peptides, particularly for creating modified peptides or peptide-oligonucleotide conjugates. evitachem.comcsic.es The use of the N-trityl group allows for the assembly of peptide chains under mild conditions, which is critical when working with sensitive biomolecules. csic.es The carboxylic acid can be activated and coupled with the amino group of another amino acid to form a peptide bond. evitachem.com

Intermediate for Complex Molecules : It is a precursor in the synthesis of more complex chemical structures. For instance, it is used in creating derivatives for medicinal chemistry research and drug development. cymitquimica.com

Industrial Chemistry : The precursor, 6-aminocaproic acid, is an important monomer for the production of Nylon-6. evitachem.comgoogle.com While this compound itself is a protected form, its chemistry is linked to this major industrial polymer.

The trityl protection strategy is a key part of the evolution from older, harsher synthetic methods (like Boc/Bzl) to milder ones (like Fmoc/tBu), especially for solid-phase peptide synthesis (SPPS). csic.es

Scope and Objectives of Research on this compound

Ongoing research involving this compound and related N-trityl amino acids focuses on several key areas:

Optimization of Synthetic Protocols : Researchers continue to explore more efficient and milder methods for both the protection (tritylation) and deprotection steps. arkat-usa.orgresearchgate.net This includes finding alternative catalysts and reaction conditions to improve yields and purity. researchgate.net

Application in Complex Syntheses : A major objective is to utilize N-trityl amino acids, including this compound, in the solid-phase synthesis of complex and sensitive molecules that are not stable under the conditions of other common protection strategies. csic.es

Development of Novel Derivatives : The compound serves as a starting point for creating novel chemical entities. Research involves using it as a scaffold to attach other functional groups, leading to the synthesis of unnatural amino acids and other molecules with potential applications in materials science and pharmaceutical research. cymitquimica.comgla.ac.uk For example, it is used as an intermediate in the synthesis of chiral N-heterocycles. gla.ac.uk

Structure

3D Structure

Properties

CAS No. |

5612-13-5 |

|---|---|

Molecular Formula |

C25H27NO2 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

6-(tritylamino)hexanoic acid |

InChI |

InChI=1S/C25H27NO2/c27-24(28)19-11-4-12-20-26-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,26H,4,11-12,19-20H2,(H,27,28) |

InChI Key |

RIHLCYPQNGWANI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Tritylamino Caproic Acid

General Principles of Amino Group Protection with the Trityl (Triphenylmethyl) Group

The trityl group is a bulky protecting group commonly used for alcohols, thiols, and amines. total-synthesis.com Its significant steric hindrance allows for the selective protection of primary hydroxyl and amino groups. total-synthesis.comtubitak.gov.tr The protection of an amino group with a trityl group is a well-established method in organic synthesis, valued for its reliability and the mild conditions required for both introduction and removal of the group. tubitak.gov.trresearchgate.net

Reaction Conditions for Tritylation (e.g., Trityl Chloride in Pyridine (B92270), DMAP Catalysis)

The tritylation of amines is typically achieved by reacting the amine with trityl chloride in the presence of a base. commonorganicchemistry.com A common procedure involves the use of pyridine, which serves as both a solvent and a base to neutralize the hydrochloric acid byproduct formed during the reaction. total-synthesis.com For enhanced catalytic activity, 4-dimethylaminopyridine (B28879) (DMAP) can be added to the reaction mixture. total-synthesis.com DMAP acts as a nucleophilic catalyst, accelerating the reaction. total-synthesis.com The reaction is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion. evitachem.com

| Reagent/Condition | Role in Tritylation |

| Trityl Chloride | Source of the trityl protecting group. commonorganicchemistry.com |

| Pyridine | Acts as a base to neutralize HCl byproduct and can also serve as a solvent. total-synthesis.com |

| Triethylamine (B128534) | An alternative base used to form the tritylated product. evitachem.com |

| DMAP | A catalyst that can function as a transfer reagent to accelerate the reaction. total-synthesis.com |

Mechanistic Insights into Trityl Group Introduction (e.g., SN1 Pathway, Trityl Cation Intermediates)

The introduction of the trityl group is believed to proceed through an SN1 (Substitution Nucleophilic Unimolecular) pathway. tubitak.gov.tr This mechanism involves the formation of a highly stable trityl cation as a key intermediate. total-synthesis.com The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. The amine's nucleophilic nitrogen atom then attacks the electrophilic trityl cation, forming the N-tritylated product. The steric bulk of the trityl group generally prevents further alkylation of the nitrogen atom. tubitak.gov.tr

Synthetic Routes for the Preparation of 6-(Tritylamino)caproic Acid

Conversion from 6-Aminocaproic Acid Precursors (e.g., Chemical and Biochemical Routes to 6-Aminocaproic Acid)

Chemical Synthesis of 6-Aminocaproic Acid: A prevalent chemical method for producing 6-aminocaproic acid is through the hydrolysis of ε-caprolactam. chemicalbook.comgoogle.com This process can be carried out using either acidic or basic conditions. For instance, refluxing ε-caprolactam with concentrated hydrochloric acid yields 6-aminocaproic acid hydrochloride, which can then be neutralized. chemicalbook.com Purification often involves ion-exchange chromatography to isolate the final product. chemicalbook.com

Biochemical Synthesis of 6-Aminocaproic Acid: In recent years, biochemical routes for the production of 6-aminocaproic acid have gained significant interest as a more sustainable alternative to traditional chemical methods. ucl.ac.uk These methods often utilize genetically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, to convert renewable feedstocks into 6-aminocaproic acid. evitachem.comgoogle.com One such pathway involves the conversion of cyclohexanol (B46403) to 6-aminocaproic acid using a multi-gene operon expressed in E. coli. ucl.ac.uk Another biosynthetic pathway starts from 2-oxoglutarate and has been shown to produce up to 160 mg/L of 6-aminocaproic acid in lab-scale fermentations. acs.org These enzymatic routes operate at lower temperatures and avoid the use of harsh chemicals, reducing the environmental impact. ucl.ac.uk

| Precursor/Method | Description | Key Features |

| ε-Caprolactam | Hydrolyzed using acid or base to produce 6-aminocaproic acid. chemicalbook.comgoogle.com | A common industrial precursor for nylon-6 production. google.com |

| Cyclohexanol | Converted to 6-aminocaproic acid via a 5-gene operon in E. coli. ucl.ac.uk | A biological route with a reported titer of 264.48 mg/L. ucl.ac.uk |

| 2-Oxoglutarate | Utilized in a biosynthetic pathway implemented in E. coli. acs.org | Yielded up to 160 mg/L in lab-scale batch fermentations. acs.org |

Multistep Synthesis Strategies Incorporating Tritylamine (B134856) Functionality

Multistep synthesis is a systematic approach to constructing complex molecules through a series of sequential reactions. fiveable.me In the context of this compound, the tritylamine functionality is introduced by protecting the amino group of 6-aminocaproic acid. This step is crucial when the carboxylic acid end of the molecule needs to undergo further reactions where the amino group's reactivity would be problematic.

The general strategy involves:

Synthesis or sourcing of 6-aminocaproic acid: As detailed in the previous section, this can be achieved through chemical or biochemical routes. chemicalbook.comucl.ac.uk

Protection of the amino group: The 6-aminocaproic acid is then reacted with trityl chloride in the presence of a suitable base like pyridine or triethylamine to yield this compound. evitachem.com

Subsequent reactions: With the amino group protected, the carboxylic acid functionality can be selectively modified.

Deprotection (if necessary): The trityl group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine. researchgate.netcommonorganicchemistry.com

This multistep approach allows for the precise and controlled synthesis of more complex molecules derived from this compound. fiveable.me The planning of such a synthesis often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors to devise an efficient reaction pathway. numberanalytics.com

Chemical Transformations and Reactivity of 6 Tritylamino Caproic Acid

Selective Deprotection Strategies of the Tritylamino Group

The trityl (triphenylmethyl, Trt) group is a widely used protecting group for amines, alcohols, and thiols. tubitak.gov.trtotal-synthesis.com Its key characteristic is its lability under acidic conditions, which allows for its removal without affecting other, more robust protecting groups. total-synthesis.compeptide.com

The removal of the trityl group from the amino function of 6-(tritylamino)caproic acid is most commonly achieved using Brønsted acids. total-synthesis.com The mechanism relies on the exceptional stability of the triphenylmethyl (trityl) cation that is formed upon cleavage. total-synthesis.com

The deprotection process with an acid like trifluoroacetic acid (TFA) proceeds through the following steps:

Protonation : The nitrogen atom of the tritylamino group is protonated by the acid. total-synthesis.com This step is a pre-equilibrium protonation. tubitak.gov.tr

SN1 Cleavage : The protonated intermediate undergoes a unimolecular (SN1) cleavage of the carbon-nitrogen bond. tubitak.gov.trtotal-synthesis.com This is the rate-determining step and results in the formation of the free amine (as its corresponding ammonium (B1175870) salt) and the highly stable trityl cation. total-synthesis.com The stability of the trityl cation is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Scavenging : The resulting trityl cation is a reactive electrophile that can potentially react with other nucleophilic sites in the molecule or solvent. total-synthesis.com To prevent undesired side reactions, "scavengers" such as triethylsilane (TES) or water are often added to the reaction mixture to trap the cation. nih.gov

Commonly used acids for this deprotection include trifluoroacetic acid (TFA), formic acid, and acetic acid. total-synthesis.compeptide.com The choice and concentration of the acid allow for tuning the deprotection conditions. For instance, while strong acids like TFA are very effective, milder acids like acetic acid can also be used, sometimes enabling selective deprotection in the presence of other acid-sensitive groups. total-synthesis.comnih.gov

Table 1: Common Acidic Reagents for Trityl Group Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 1-95% in a solvent like Dichloromethane (DCM). peptide.comnih.goviris-biotech.de | Highly efficient and fast. Higher concentrations (e.g., 90-95%) are used for complete deprotection in peptide synthesis. peptide.comiris-biotech.de |

| Formic Acid / Acetic Acid | Often used in ethereal solvents or DCM. total-synthesis.com | Milder conditions than TFA, allowing for greater selectivity. total-synthesis.com |

In the synthesis of complex molecules like peptides or other polymers, multiple functional groups must be protected and then selectively deprotected at different stages. organic-chemistry.orgru.nl An orthogonal protection strategy employs a set of protecting groups where each can be removed by a specific method (e.g., acid-lability, base-lability, hydrogenolysis) without affecting the others. ub.eduorganic-chemistry.orgru.nl

The trityl group is a key component of such strategies due to its distinct acid lability. peptide.com For example, in Fmoc-based solid-phase peptide synthesis, the N-terminal α-amino group is temporarily protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains of amino acids like lysine (B10760008) or ornithine can be protected with the acid-labile trityl group. peptide.comiris-biotech.de The Fmoc group can be removed with a base (e.g., piperidine) to allow for peptide chain elongation, while the Trt group remains intact. iris-biotech.de The Trt group is then removed later, typically during the final cleavage from the resin using a strong acid cocktail like 95% TFA. iris-biotech.de

This orthogonality allows for the synthesis of branched or cyclic peptides where a side-chain amino group, protected by a Trt group, can be selectively deprotected for modification while the rest of the peptide remains protected. sigmaaldrich.com The lability of the trityl group can be fine-tuned by adding substituents to the phenyl rings. For instance, the methoxytrityl (Mmt) group is significantly more acid-labile than the unsubstituted trityl group and can be removed with just 1% TFA, offering another level of selectivity. peptide.comnih.govrsc.org

Table 2: Orthogonality of Trityl Group with Other Common Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Reagent | Classification | Orthogonal to Trityl? |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA). iris-biotech.demasterorganicchemistry.comjkchemical.com | Acid-Labile | No (Similar lability) |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF). iris-biotech.deorganic-chemistry.org | Base-Labile | Yes |

| Benzyl | Bzl | Catalytic Hydrogenolysis (H₂, Pd/C). fishersci.co.uk | Hydrogenolysis-Labile | Yes |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (H₂, Pd/C). masterorganicchemistry.com | Hydrogenolysis-Labile | Yes |

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations, most notably esterification and amide bond formation.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. pressbooks.pub This transformation is often catalyzed by an acid in a process known as Fischer esterification. masterorganicchemistry.comopenstax.org The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. pressbooks.pub The reaction is an equilibrium process, and yields can be maximized by using an excess of one reactant or by removing the water formed during the reaction. pressbooks.pubmasterorganicchemistry.com

Alternatively, esters of this compound can be formed under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an alcohol. openstax.org Another common method involves the reaction of the corresponding carboxylate salt with a primary alkyl halide via an SN2 reaction. openstax.org These methods are particularly useful when dealing with sensitive substrates where strong acidic conditions are undesirable.

The formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine is one of the most fundamental reactions in medicinal chemistry and peptide synthesis. nih.govluxembourg-bio.com Direct reaction between a carboxylic acid and an amine requires very high temperatures and is generally not practical. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. nih.gov

Common coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is a water-soluble carbodiimide (B86325) that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.govthermofisher.com This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. thermofisher.com The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues. nih.govcommonorganicchemistry.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines, helping to suppress side reactions and reduce racemization. nih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is an aminium-based coupling reagent widely used for its high efficiency and fast reaction rates, especially in difficult couplings. wikipedia.orgpeptide.comenamine.net It reacts with a carboxylate to form a highly reactive OAt-active ester. wikipedia.orgsigmaaldrich.com The 7-azabenzotriazole (Aza-HOBt) component is believed to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the coupling reaction. wikipedia.orgsigmaaldrich.com HATU is typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). wikipedia.orgenamine.net

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent | Abbreviation | Class | Key Features |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble byproducts; often used with HOBt. nih.govthermofisher.com |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms insoluble dicyclohexylurea (DCU) byproduct. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium Salt | Highly efficient, fast reaction rates, low racemization. wikipedia.orgpeptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Very efficient, similar to HATU but considered slightly less reactive. peptide.com |

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as analysis or further synthesis. jfda-online.com this compound can be derivatized at either the carboxylic acid or, after deprotection, the amino group.

For analytical purposes, especially in techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. jfda-online.com The carboxylic acid group can be converted into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. mdpi.com This process masks the polar -COOH group, improving chromatographic peak shape and detection sensitivity. jfda-online.commdpi.com

For synthetic purposes, derivatization is used to create new building blocks or to introduce specific functionalities. nih.gov For example, the carboxylic acid can be reduced to a primary alcohol, which can then participate in a different set of chemical reactions. Alternatively, after deprotection of the tritylamino group, the resulting 6-aminocaproic acid can be used in polymerization to produce nylon-6 or can be further functionalized at the now-free amino group. evitachem.comgoogle.com Derivatization can also be employed to attach linkers, fluorescent tags, or other reporter groups to the molecule for various biochemical applications.

Investigating Stereochemical Outcomes in this compound Transformations

Comprehensive research into the stereochemical outcomes of chemical transformations starting specifically with this compound is limited in publicly available scientific literature. While the principles of stereoselective and asymmetric synthesis are well-established for many classes of compounds, including amino acids and their derivatives, detailed experimental studies focusing on the stereocontrol of reactions involving this compound as a reactant are not readily found.

The trityl group, a bulky protecting group, can influence the stereochemical course of reactions at nearby chiral centers due to steric hindrance. In transformations involving derivatives of this compound that possess a chiral center, the trityl group would be expected to direct incoming reagents to the less hindered face of the molecule, potentially leading to a diastereoselective outcome. However, without experimental data such as diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.), any discussion of stereochemical outcomes remains speculative.

For a thorough investigation, studies would need to be conducted where a chiral center is introduced into the this compound molecule, or where the compound, if already chiral, undergoes further transformations. The products of such reactions would then need to be analyzed using techniques like chiral chromatography (HPLC or GC) or NMR spectroscopy with chiral shift reagents to determine the stereochemical purity.

As of the current available data, there are no specific research findings to populate a data table detailing the stereochemical outcomes of transformations of this compound. Further experimental research is required to elucidate the stereoselectivity of reactions involving this compound.

Applications of 6 Tritylamino Caproic Acid As a Key Building Block

Role in Peptide Synthesis

In peptide synthesis, modifying the primary structure with non-proteinogenic amino acids is a common strategy to enhance peptide stability, modulate biological activity, or introduce specific functionalities. 6-(Tritylamino)caproic acid is employed as a building block for these purposes, acting as a protected form of the flexible 6-aminohexanoic acid (Ahx) linker. mdpi.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is well-suited for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides. ru.nl The trityl (Trt) protecting group is a key feature in this context, as it is highly sensitive to acid and can be removed under very mild conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM). researchgate.netcsic.es This orthogonality allows it to be used in conjunction with other protecting groups like Fmoc and Boc, which require different cleavage conditions. csic.es

In a typical Fmoc-based SPPS cycle, the carboxylic acid of this compound is activated using standard coupling reagents (e.g., HATU, HOBt/DIPCDI) and reacted with the free N-terminal amine of the resin-bound peptide. researchgate.netuci.edu Following the coupling, the trityl group can be selectively cleaved to expose the primary amine of the caproic acid moiety, which then becomes the new N-terminus for subsequent amino acid addition. This process allows for the precise insertion of the flexible linker at any desired position within the peptide sequence.

Table 1: General Steps for Incorporating this compound in Fmoc-SPPS

| Step | Action | Reagents | Purpose |

|---|---|---|---|

| 1 | Resin Preparation | 20% Piperidine in DMF | Removal of the Fmoc group from the N-terminal amino acid on the solid support to expose the free amine. |

| 2 | Activation | This compound, HATU/DIPEA or HOBt/DIPCDI in DMF | Activation of the carboxyl group of the incoming building block to facilitate amide bond formation. |

| 3 | Coupling | Activated this compound solution | Formation of a peptide bond between the activated building block and the resin-bound peptide. |

| 4 | Washing | DMF, DCM | Removal of excess reagents and byproducts. |

| 5 | Trityl Deprotection | 1-2% TFA in DCM | Cleavage of the trityl group to expose the N-terminal amine of the newly added caproic acid linker for the next coupling cycle. |

N-Terminal Functionalization and Ribosomal Initiation with this compound Analogues

The N-terminus of a peptide is a common site for modification to enhance stability or attach labels, drugs, or other moieties. biosynth.comjpt.com Incorporating this compound at the final step of SPPS results in a peptide with a terminal spacer arm. After cleavage from the resin and global deprotection, the primary amine of the 6-aminohexanoic acid linker is available for specific conjugation, physically separating the attached functional group from the main peptide sequence. This spacing can be critical to preserve the peptide's biological activity by minimizing steric hindrance. Glycine-rich spacers have similarly been introduced N-terminally to cleavage motifs in recombinant fusion proteins to improve enzymatic processing. oup.com

Utility in Bioconjugation Chemistry

Bioconjugation involves the chemical linking of two or more molecules, at least one of which is a biomolecule, to form a new complex with combined or novel functionalities. Bifunctional linkers are central to this field, and this compound serves as an effective precursor for such linkers. tcichemicals.comfluorochem.co.uk

Formation of Bioconjugates for Advanced Molecular Systems

The dual functionality of this compound makes it a versatile tool for creating complex bioconjugates. For instance, its carboxylic acid can be covalently attached to a primary amine on a protein or other biomolecule. Following this conjugation, the trityl group is removed to unveil a reactive primary amine at the distal end of the six-carbon spacer. This newly exposed amine can then be coupled to a second molecule of interest, such as a fluorescent dye, a cytotoxic drug for an antibody-drug conjugate (ADC), or a polyethylene glycol (PEG) chain to improve solubility and circulation half-life. google.com

Linker Design and Functionalization Strategies (e.g., Analogous to 6-(Tritylthio)hexanoic Acid)

The design principles for this compound as a linker can be understood by comparing it to its close analogue, 6-(tritylthio)hexanoic acid. chemimpex.com This sulfur-containing compound is widely used in bioconjugation as a linker that introduces a protected thiol group. broadpharm.com

In this analogue, the trityl group protects a terminal thiol (sulfhydryl) group, which is a highly reactive nucleophile. The synthetic strategy involves coupling the carboxylic acid end of 6-(tritylthio)hexanoic acid to an amine-containing molecule. Subsequently, the trityl group is removed under mild acidic conditions to expose the free thiol. broadpharm.com This thiol can then be selectively reacted with maleimides, iodoacetamides, or other thiol-specific electrophiles to form a stable covalent bond, a common strategy in ADC construction and protein labeling. chemimpex.com

This compound functions in a parallel manner. Instead of providing a reactive thiol upon deprotection, it yields a primary amine. This primary amine is also a versatile functional handle for bioconjugation, readily reacting with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive reagents to form stable amide or thiourea bonds. The choice between the amino- and thio- versions depends on the desired conjugation chemistry for the target application.

Table 2: Properties of the Analogous Linker 6-(Tritylthio)hexanoic Acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 80441-55-0 | chemimpex.combroadpharm.combiosynth.comsigmaaldrich.com |

| Molecular Formula | C25H26O2S | chemimpex.combroadpharm.combiosynth.com |

| Molecular Weight | 390.54 g/mol | chemimpex.combiosynth.com |

| Appearance | White to off-white solid | chemimpex.com |

| Synonyms | 6-Tritylmercapto-hexanoic acid, 6-Tritylsulfanyl-hexanoic acid | chemimpex.combiosynth.com |

| Primary Function | Bifunctional linker with a protected thiol and a carboxylic acid | broadpharm.com |

Precursor in Heterocycle Synthesis

While direct and extensive literature on the use of this compound as a precursor for heterocycle synthesis is limited, the principles of organic synthesis suggest its potential in this area, particularly for chiral N-heterocycles. Amino acids are versatile starting materials for the synthesis of a wide variety of heterocyclic compounds due to the presence of both an amino and a carboxylic acid functional group.

Synthesis of Chiral N-Heterocycles from this compound Derivatives

The synthesis of chiral N-heterocycles from amino acid precursors is a well-established field in organic chemistry. The chirality of the starting amino acid can be transferred to the final heterocyclic product. Although 6-aminocaproic acid is achiral, derivatives of this compound, where chirality is introduced at other positions of the carbon chain, could serve as precursors for chiral N-heterocycles such as piperidines, lactams, and other related structures.

The general strategy involves the modification of the carboxylic acid moiety and subsequent cyclization with the deprotected amino group. The trityl group serves as a reliable protecting group for the amine during the initial synthetic steps and can be removed under mild acidic conditions to facilitate the final cyclization.

Tandem Reactions and Stereoselective Approaches in Heterocycle Formation

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex heterocyclic structures. A hypothetical tandem reaction involving a derivative of this compound could involve an initial intermolecular reaction followed by an intramolecular cyclization.

For instance, a suitably functionalized derivative of this compound could undergo a stereoselective addition to an activated olefin, followed by the removal of the trityl group and subsequent intramolecular cyclization to yield a chiral N-heterocycle. The stereoselectivity of such a process would be dictated by the chiral auxiliary or catalyst used in the initial addition step.

The following table outlines a hypothetical synthetic approach for a chiral piperidine derivative from a chiral derivative of this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Introduction of Chirality | Asymmetric alkylation or enzymatic resolution of a this compound derivative. | Chiral this compound derivative |

| 2 | Functional Group Manipulation | Reduction of the carboxylic acid to an aldehyde or conversion to another reactive group. | Chiral aldehyde or other reactive intermediate |

| 3 | Tandem Reaction | Stereoselective addition to an activated alkene followed by in-situ deprotection and cyclization. | Chiral piperidine derivative |

Development of Advanced Materials and Functional Molecules Utilizing this compound

The unique properties of this compound, including its long, flexible alkyl chain and the bulky, hydrophobic trityl group, make it a candidate for incorporation into advanced materials and functional molecules.

The long alkyl chain can be utilized to create materials with specific hydrophobic properties or to act as a flexible linker in self-assembling systems. For example, it could be incorporated into polymers to modify their physical properties, such as their glass transition temperature or their solubility in organic solvents.

The trityl group, beyond its role as a protecting group, can be exploited for its steric bulk and its ability to form stable carbocations. This could be leveraged in the design of molecular switches or sensors, where the cleavage of the trityl group under acidic conditions leads to a detectable change in the properties of the material.

Potential applications in advanced materials could include:

Functional Polymers: Incorporation into polymer backbones or as side chains to create materials with tailored properties for applications in coatings, membranes, or drug delivery systems.

Self-Assembled Monolayers (SAMs): The carboxylic acid can be used to anchor the molecule to a surface, while the trityl group and the alkyl chain would form the outer layer, influencing the surface properties.

Dendrimers and Supramolecular Assemblies: The molecule could serve as a building block for the construction of larger, well-defined architectures with specific functions.

Further research is needed to fully explore the potential of this compound in these advanced applications.

Spectroscopic and Analytical Characterization of 6 Tritylamino Caproic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-(Tritylamino)caproic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the trityl protecting group and the caproic acid backbone. The most downfield signals, typically appearing in the range of δ 7.20-7.50 ppm, are attributed to the 15 aromatic protons of the three phenyl rings of the trityl group. researchgate.net The aliphatic protons of the hexanoic acid chain resonate further upfield. The methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) typically appears around δ 2.3 ppm, while the methylene group attached to the trityl-protected nitrogen (ε-CH₂) is expected around δ 2.1-2.2 ppm. The remaining methylene groups (β, γ, δ-CH₂) produce overlapping multiplets in the δ 1.2-1.7 ppm region. The single proton of the carboxylic acid (COOH) would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), though it may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary structural information. The quaternary carbon of the trityl group (C(Ph)₃) shows a characteristic signal around δ 71 ppm. researchgate.net The aromatic carbons of the phenyl rings resonate in the typical downfield region of δ 125-145 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at approximately δ 179 ppm. rsc.org The aliphatic carbons of the caproic acid chain can be assigned based on their proximity to the electron-withdrawing groups, with the α-carbon appearing around δ 34 ppm and the other methylene carbons resonating between δ 24-32 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for analogous structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Trityl-H (aromatic) | 7.20 - 7.50 (m, 15H) | 125.0 - 145.0 |

| Trityl-C (quaternary) | - | ~71.0 |

| COOH | >10 (br s, 1H) | ~179.0 |

| α-CH₂ | ~2.30 (t) | ~34.0 |

| β-CH₂ | 1.55 - 1.70 (m) | ~25.0 |

| γ-CH₂ | 1.30 - 1.45 (m) | ~26.0 |

| δ-CH₂ | 1.45 - 1.60 (m) | ~32.0 |

| ε-CH₂ | ~2.15 (t) | ~43.0 |

Mass Spectrometric Investigations (e.g., GC-MS, ESI-MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for this molecule.

In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound (molar mass: 359.47 g/mol ), these would correspond to m/z values of approximately 360.48 and 358.46, respectively.

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of a selected precursor ion. A hallmark fragmentation of trityl-containing compounds is the facile cleavage of the C-N bond, leading to the formation of the highly stable trityl carbocation ([C(C₆H₅)₃]⁺) as the base peak at m/z 243. libretexts.org This is an extremely diagnostic peak for identifying the presence of the trityl group. Other significant fragment ions in the positive mode would arise from the loss of the carboxylic acid group (loss of 45 Da) or water (loss of 18 Da) from the precursor ion. libretexts.org Fragmentation of the aliphatic chain can also occur, leading to a series of peaks separated by 14 Da (CH₂). libretexts.org

Table 2: Expected Key Fragment Ions in ESI-MS/MS of this compound

| m/z (Positive Mode) | Proposed Fragment | Description |

| 360.5 | [M+H]⁺ | Protonated molecular ion |

| 342.5 | [M+H - H₂O]⁺ | Loss of water |

| 315.4 | [M+H - COOH]⁺ | Loss of carboxyl group |

| 243.2 | [C(C₆H₅)₃]⁺ | Trityl carbocation (often base peak) |

Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.netrsc.org A stationary phase, such as a C18-silica column, is employed with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the bulky, nonpolar trityl group, this compound is well-retained on a C18 column.

A typical mobile phase consists of a gradient mixture of an aqueous solvent (often containing an acid modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent, such as acetonitrile (B52724) or methanol. The TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid. The gradient starts with a higher proportion of the aqueous solvent and gradually increases the organic solvent concentration to elute the compound. Detection is commonly achieved using a UV detector, as the phenyl rings of the trityl group exhibit strong absorbance, typically around 220-260 nm.

Table 3: Typical RP-HPLC Conditions for Analysis of 6-(Trityl)aminocaproic Acid

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 10-20 µL |

X-ray Crystallography and Structural Elucidation (if applicable)

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique can confirm stereochemistry, bond lengths, bond angles, and intermolecular interactions.

A thorough search of the available scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray structure of this compound. Therefore, while this technique would be definitive for structural elucidation, no applicable data is currently available for this specific compound. The successful application of this method would first require the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Theoretical and Computational Studies of 6 Tritylamino Caproic Acid

Conformational Analysis and Molecular Modeling

A detailed understanding of the three-dimensional structure of 6-(Tritylamino)caproic acid is fundamental to understanding its chemical behavior. The molecule possesses significant conformational flexibility due to the rotatable bonds in the hexanoic acid chain and around the bulky trityl (triphenylmethyl) protecting group.

Key Areas for Investigation:

Potential Energy Surface Scanning: A systematic scan of the potential energy surface by rotating key dihedral angles would identify the stable conformers (local minima) and the transition states connecting them. This would reveal the most likely shapes the molecule adopts in different environments.

Influence of the Trityl Group: The large and sterically demanding trityl group is expected to dominate the conformational landscape. Molecular modeling could quantify the steric hindrance and its effect on the orientation of the caproic acid chain. The propeller-like conformation of the three phenyl rings of the trityl group itself presents an interesting conformational question. nih.gov

Intramolecular Interactions: Computational methods could identify and quantify weak intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the amino group or π-stacking interactions involving the phenyl rings, which can influence conformational preferences.

Solvent Effects: The conformation of this compound is likely to be influenced by the solvent. Molecular modeling incorporating implicit or explicit solvent models would be crucial for predicting its structure in different media.

A hypothetical data table summarizing the results of a conformational analysis is presented below.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N-C-C-C) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 (Global Minimum) | 180 (anti) | 0.00 | Extended chain, minimal steric clash |

| 2 | 60 (gauche) | 1.5 | Potential for weak C-H···π interactions |

| 3 | -60 (gauche) | 1.5 | Potential for weak C-H···π interactions |

Note: This data is illustrative and not based on published experimental or computational results.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally. For this compound, several reactions are of interest.

Potential Research Focus:

Deprotection Reactions: The cleavage of the trityl group from the amino group is a common chemical transformation. Computational studies could model the mechanism of this reaction under various conditions (e.g., acidic or photocatalytic), identifying the key intermediates and transition states. organic-chemistry.org This would help in optimizing reaction conditions and understanding the selectivity of deprotection.

Reactions of the Carboxylic Acid Group: The reactivity of the carboxylic acid moiety, such as in esterification or amidation reactions, could be investigated. Computational models could predict the activation energies and reaction pathways, taking into account the steric influence of the trityl group.

Formation of the Trityl-Amine Bond: The mechanism of the reaction between 6-aminocaproic acid and a tritylating agent could be computationally explored to understand the factors governing the efficiency of this protection step.

Structure-Reactivity Relationships and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable for predicting the biological activity or physicochemical properties of molecules based on their structural features.

Modeling Opportunities:

Physicochemical Properties: Predictive models could be developed to estimate properties such as lipophilicity (logP), solubility, and pKa of this compound and its derivatives. These models often rely on molecular descriptors calculated from the 3D structure of the molecule.

Biological Activity: If this compound or its analogs exhibit biological activity, QSAR studies could be employed to establish a correlation between their structural features and their potency. This would involve generating a dataset of related compounds with known activities and using computational methods to build a predictive model. For instance, derivatives of S-trityl-L-cysteine have been studied as inhibitors of the Eg5 protein, highlighting the potential for trityl-containing compounds in drug design.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and properties of a molecule.

Calculable Properties and Their Significance:

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions and reaction sites.

Atomic Charges: Calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would quantify the charge distribution within the molecule, helping to rationalize its polarity and reactivity.

Spectroscopic Properties: Quantum chemical methods can be used to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra). Comparing these calculated spectra with experimental data can help to confirm the structure and conformation of the molecule.

A hypothetical table of calculated quantum chemical properties is shown below.

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: This data is for illustrative purposes and is not derived from actual calculations on this compound.

Future Directions and Emerging Research Opportunities for 6 Tritylamino Caproic Acid

Development of Novel Synthetic Routes and Protecting Group Strategies

Future research into 6-(Tritylamino)caproic acid is poised to refine its synthesis and expand the strategic use of its trityl protecting group. The trityl group is prized for its steric bulk and its stability in alkaline conditions while being easily removed in acidic environments. highfine.com

Advanced Protecting Group Strategies: The trityl group is part of a larger family of triphenylmethyl protecting groups, including methoxy-substituted derivatives like MMT, DMT, and TMT, which offer a range of acid sensitivities. highfine.com Future work will likely involve the synthesis of 6-aminocaproic acid derivatives with these modified trityl groups to create a toolkit of linkers with tunable cleavage kinetics. This allows for precise control over deprotection, which is critical in multi-step syntheses of complex molecules like peptides and oligonucleotides. highfine.comru.nl Research is also exploring photolabile trityl-based protecting groups, which can be removed by light, offering an orthogonal deprotection strategy that avoids acidic reagents entirely. nih.gov

| Protecting Group | Abbreviation | Relative Acid Lability | Potential Advantage for 6-Aminocaproic Acid Derivatization |

| Trityl | Trt | Base | Standard, robust protection |

| 4-Methoxytrityl | MMT | Trt < MMT | More readily cleaved than Trt |

| 4,4'-Dimethoxytrityl | DMT | MMT < DMT | Commonly used in oligonucleotide synthesis; offers moderate lability |

| 4,4',4"-Trimethoxytrityl | TMT | DMT < TMT | Highly acid-sensitive for very mild deprotection |

| Photolabile Trityl | - | Light-sensitive | Orthogonal removal; avoids acid |

Expanded Applications in Bioconjugation and Targeted Drug Delivery Systems

The distinct properties of the 6-aminocaproic acid spacer and the trityl amino-protecting group make this compound a highly attractive candidate for advanced bioconjugation and drug delivery applications.

Role as a Flexible Linker: 6-Aminocaproic acid (also known as 6-aminohexanoic acid or Ahx) is frequently used as a flexible, hydrophobic linker or spacer in biologically active molecules. nih.gov Its integration into peptide structures or antibody-drug conjugates (ADCs) can improve bioavailability, reduce susceptibility to enzymatic degradation, and provide necessary spacing between a targeting moiety and a payload, ensuring that each component functions optimally. nih.govmdpi.com

Trityl Group in Controlled Release: The trityl group's sensitivity to acidic conditions is a key feature being exploited in targeted drug delivery. acs.orgacs.org Drug delivery systems can be designed to be stable in the bloodstream (pH ~7.4) but to release their therapeutic payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5–6.0). mdpi.comnih.gov Researchers have developed tunable, acid-sensitive linkers based on the trityl group, where the release rate of the drug can be finely adjusted by modifying the substituents on the trityl's aromatic rings. acs.orgacs.org This allows for the creation of sophisticated prodrugs that activate selectively at the target site, minimizing off-target toxicity. nih.govwuxiapptec.com The release kinetics depend on both the trityl substitution pattern and the pKa of the protected amine, offering a dual-control mechanism. acs.org

Future applications could involve conjugating this compound to potent cytotoxic agents, creating ADCs that target cancer cells. Upon internalization, the acidic lysosomal environment would cleave the trityl group, releasing the active drug directly inside the cell.

Integration into Supramolecular Assemblies and Nanomaterials

The unique molecular architecture of this compound suggests significant potential for its use as a building block in supramolecular chemistry and nanotechnology.

Influence of the Trityl Group on Self-Assembly: Supramolecular chemistry involves the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov The bulky and hydrophobic nature of the trityl group can be a powerful driver of self-assembly. mdpi.com It can act as a "supramolecular protective group," influencing how molecules pack in the solid state and guiding the formation of specific aggregates in solution. mdpi.com This property could be harnessed to direct the assembly of this compound derivatives into well-defined nanomaterials like nanofibers, vesicles, or nanomicelles. mdpi.com

Applications in Nanomaterials: The flexible 6-aminocaproic acid chain can provide fluidity and adaptability to these assemblies, while the trityl group offers a bulky "head" that can dictate the curvature and stability of the resulting nanostructure. rsc.org Furthermore, the terminal carboxylic acid group can be functionalized to attach other molecules, including fluorescent dyes or targeting ligands, creating multifunctional nanomaterials for applications in diagnostics and therapeutics. researchgate.netnih.gov For instance, peptide amphiphiles containing an ε-aminohexanoic acid spacer have been shown to self-assemble into nanofibers, demonstrating the utility of this linker in creating ordered nanostructures. researchgate.net The development of trityl derivatives tailored for nanotechnology is an active area of research, with applications in fluorescent labeling and material science. mdpi.comglenresearch.comuni-bonn.de

Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound

Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future direction. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Sustainable Synthesis: Future research will focus on replacing traditional organic solvents with greener alternatives, such as water, supercritical CO2, or biodegradable ionic liquids. The development of reusable, solid-supported catalysts can also reduce waste compared to stoichiometric reagents. Energy-efficient techniques like microwave-assisted or sonochemical synthesis could shorten reaction times and lower energy consumption.

Biocatalysis and Renewable Feedstocks: A significant opportunity lies in the bio-production of the 6-aminocaproic acid backbone. While traditionally synthesized from petroleum-based precursors, recent advancements have demonstrated methods for biosynthesizing caproic acid from renewable feedstocks like lactic acid or through the fermentation of organic waste. glenresearch.com Biocatalytic methods employing enzymes could also be developed for the highly selective tritylation step, operating under mild, aqueous conditions and reducing the need for harsh chemicals.

| Green Chemistry Principle | Application to this compound |

| Pollution Prevention | Designing synthetic routes that minimize byproduct formation. |

| Atom Economy | Utilizing catalytic reactions to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Synthesis | Replacing toxic reagents and solvents with safer alternatives. |

| Use of Renewable Feedstocks | Biosynthesis of the 6-aminocaproic acid precursor from non-petroleum sources. |

| Catalysis | Employing reusable catalysts instead of stoichiometric reagents to reduce waste. |

| Design for Energy Efficiency | Implementing microwave or ultrasound-assisted synthesis to reduce energy consumption and reaction times. |

By embracing these green chemistry approaches, the production and application of this compound can become more environmentally benign and economically viable, ensuring its role as a valuable tool for future scientific innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.